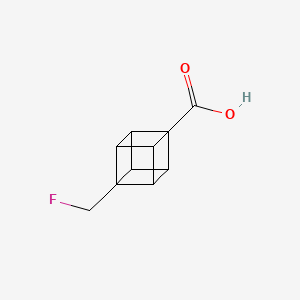
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the fluorination of cubane-1-carboxylic acid using fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as continuous flow reactors to optimize reaction conditions and scale up the process. The use of biocompatible conditions and environmentally friendly reagents is also a focus to minimize the environmental impact.
化学反応の分析
Types of Reactions
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction can produce fluoromethyl alcohols.
科学的研究の応用
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with proteins and enzymes, affecting their function. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Cubane-1-carboxylic acid: Lacks the fluoromethyl group, making it less reactive in certain contexts.
Fluoromethylbenzene: Similar fluoromethyl group but lacks the cubane structure, resulting in different chemical properties.
Uniqueness
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid is unique due to its combination of a highly strained cubane structure and the presence of both a fluoromethyl group and a carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications.
特性
IUPAC Name |
4-(fluoromethyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPTXFXWSKSPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)
![N-[2-(3-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2652321.png)
![N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide](/img/structure/B2652322.png)
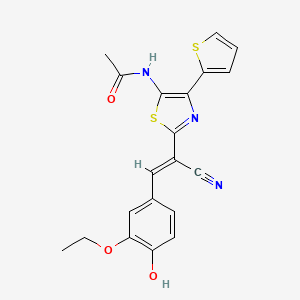
![2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-phenylacetamide](/img/structure/B2652324.png)
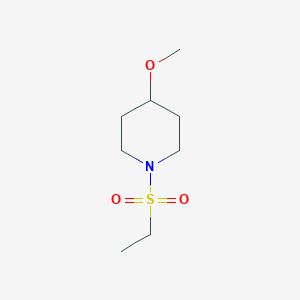
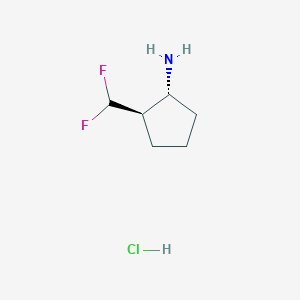
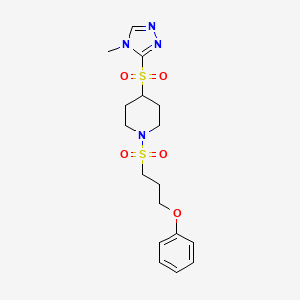
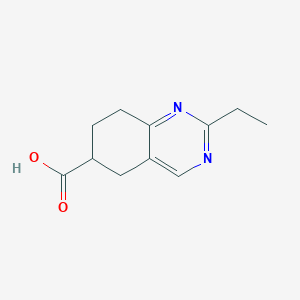
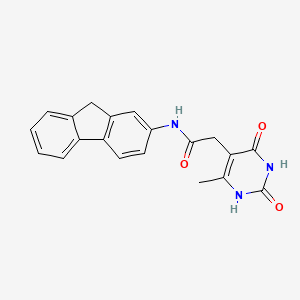
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)
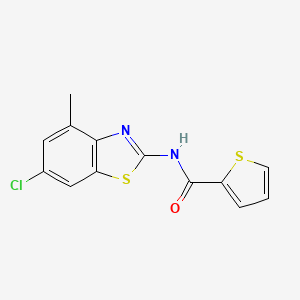
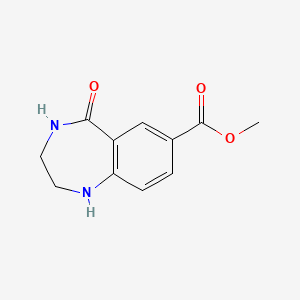
![4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2652342.png)
